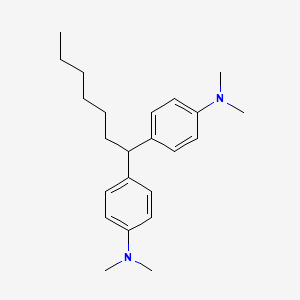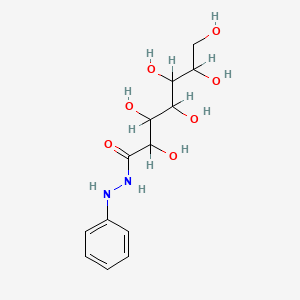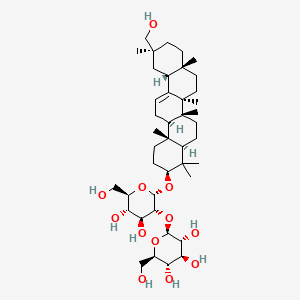
4,4'-(Heptane-1,1-diyl)bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 408034 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 408034 involves multiple steps, each requiring specific conditions to ensure the purity and yield of the final product. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions, including condensation, cyclization, and purification processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis.
Industrial Production Methods
In an industrial setting, the production of NSC 408034 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents, continuous monitoring of reaction parameters, and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 408034 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 408034 include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation while minimizing side reactions.
Major Products Formed
The major products formed from the reactions of NSC 408034 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
NSC 408034 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: NSC 408034 is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor or activator of specific biological pathways.
Industry: NSC 408034 is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of NSC 408034 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the activation or inhibition of downstream signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
NSC 408034 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 408035: This compound shares a similar structure but differs in its reactivity and biological activity.
NSC 408036: Another structurally related compound with distinct chemical and physical properties.
NSC 408037: Known for its unique interaction with specific molecular targets, making it useful in different applications.
The uniqueness of NSC 408034 lies in its specific reactivity profile and its ability to modulate particular biological pathways, which distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
7597-98-0 |
|---|---|
Formule moléculaire |
C23H34N2 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
4-[1-[4-(dimethylamino)phenyl]heptyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H34N2/c1-6-7-8-9-10-23(19-11-15-21(16-12-19)24(2)3)20-13-17-22(18-14-20)25(4)5/h11-18,23H,6-10H2,1-5H3 |
Clé InChI |
YGIZRIQLALIQCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)







![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)


